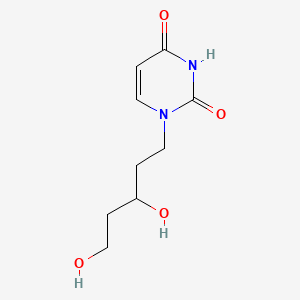
1-(3,5-Dihydroxypent-1-yl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dihydroxypent-1-yl)uracil is a derivative of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA). This compound features a uracil moiety substituted at the N1 position with a 3,5-dihydroxypentyl group. Uracil derivatives are known for their significant biological activities, including antiviral, anticancer, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dihydroxypent-1-yl)uracil typically involves the alkylation of uracil with a suitable 3,5-dihydroxypentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the uracil, facilitating nucleophilic substitution . The reaction conditions often include:
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction parameters and can be scaled up efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dihydroxypent-1-yl)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The uracil ring can be reduced to dihydro-uracil derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation Products: 1-(3,5-Dioxopent-1-yl)uracil
Reduction Products: 1-(3,5-Dihydroxypent-1-yl)dihydrouracil
Substitution Products: 1-(3,5-Dihalopent-1-yl)uracil
Aplicaciones Científicas De Investigación
1-(3,5-Dihydroxypent-1-yl)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid analogs and as a probe for RNA interactions.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dihydroxypent-1-yl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes such as thymidylate synthase, inhibiting DNA synthesis and leading to cell death. This mechanism is similar to that of other uracil derivatives like 5-fluorouracil .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Bromouracil: Used in research as a mutagenic agent.
1-(2-Deoxy-β-D-ribofuranosyl)uracil: A nucleoside analog used in antiviral therapies.
Uniqueness
1-(3,5-Dihydroxypent-1-yl)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
69895-61-0 |
|---|---|
Fórmula molecular |
C9H14N2O4 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1-(3,5-dihydroxypentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c12-6-3-7(13)1-4-11-5-2-8(14)10-9(11)15/h2,5,7,12-13H,1,3-4,6H2,(H,10,14,15) |
Clave InChI |
IJOKNRPQDXPCBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)CCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















